molecular formula C9H11ClN2 B1519379 4-Chloro-2-(pyrrolidin-1-yl)pyridine CAS No. 1209459-01-7

4-Chloro-2-(pyrrolidin-1-yl)pyridine

Cat. No.: B1519379
CAS No.: 1209459-01-7
M. Wt: 182.65 g/mol
InChI Key: ROBUXNZPPWMZQE-UHFFFAOYSA-N
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Description

4-Chloro-2-(pyrrolidin-1-yl)pyridine is a chemical compound characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a pyrrolidin-1-yl group at the 2-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine typically involves the following steps:

  • Chlorination: The starting material, 2-(pyrrolidin-1-yl)pyridine, undergoes chlorination to introduce the chlorine atom at the 4-position. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reactors to ensure efficient production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as this compound-N-oxide.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced oxidation states.

  • Substitution: The chlorine atom at the 4-position can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles such as alkyl halides or aryl halides are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: this compound-N-oxide

  • Reduction Products: Reduced derivatives of this compound

  • Substitution Products: Various alkyl or aryl substituted derivatives

Scientific Research Applications

4-Chloro-2-(pyrrolidin-1-yl)pyridine has several scientific research applications, including:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and interactions with various biomolecules.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-chloro-4-(pyrrolidin-1-yl)pyrimidine

  • 2-chloro-4-(pyrrolidin-1-yl)benzohydrazide

This comprehensive overview highlights the significance of 4-Chloro-2-(pyrrolidin-1-yl)pyridine in various scientific and industrial contexts. Its unique chemical structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

4-chloro-2-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBUXNZPPWMZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670373
Record name 4-Chloro-2-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209459-01-7
Record name 4-Chloro-2-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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